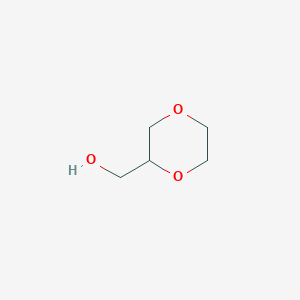
(1,4-Dioxan-2-yl)methanol
描述
Synthesis Analysis
The synthesis of related compounds involves the aldol reaction of specific precursors in the presence of catalysts. For example, the synthesis of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a compound structurally related to (1,4-Dioxan-2-yl)methanol, utilizes 1,1,1-tris(hydroxymethyl)ethane and cyclohexane, catalyzed by sulfonated carbon and N, N-dimethylbenzamide, showcasing a method that could be adapted for synthesizing (1,4-Dioxan-2-yl)methanol (Lin Yuan et al., 2017).
Molecular Structure Analysis
The molecular structure of dioxane derivatives, such as the mentioned (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, indicates that the dioxane ring adopts a non-planar chair conformation. This structural insight is crucial for understanding the chemical behavior and reactivity of (1,4-Dioxan-2-yl)methanol, as the conformation affects its physical and chemical properties (Lin Yuan et al., 2017).
Chemical Reactions and Properties
Dioxane compounds interact with other chemicals in various ways, depending on their specific functional groups. For instance, studies on the methanolysis of 4-methyl-1,3-dioxane provide insights into the type of chemical reactions that (1,4-Dioxan-2-yl)methanol might undergo, such as bond cleavage and the formation of intermediate products (M. Safarov et al., 1976).
Physical Properties Analysis
The physical properties of dioxane derivatives, including boiling points, melting points, and solubilities, are influenced by their molecular structure. While specific data on (1,4-Dioxan-2-yl)methanol were not directly found, related compounds' studies suggest that factors such as the non-planarity of the dioxane ring and intermolecular hydrogen bonding play significant roles in determining these properties.
Chemical Properties Analysis
The chemical properties of (1,4-Dioxan-2-yl)methanol, such as reactivity towards nucleophiles and electrophiles, acidity of protons, and potential for forming derivatives, can be inferred from studies on similar molecules. For example, the reactivity in the presence of alkyl alcohols and the formation of hydrogen bonds suggest a capacity for engaging in a range of chemical reactions that define its utility in synthetic chemistry (P. Mirti, 1988).
科学研究应用
Asymmetric Synthesis : It serves as a chiral auxiliary for the asymmetric synthesis of β-hydroxy esters, aiding in bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Organic Synthesis : It is used as a methylating reagent in the preparation of key compounds in asymmetric organic synthesis, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol (Hu & Shan, 2020).
Catalysis and Reaction Conditions : Research focuses on identifying conditions promoting the formation of [1,3]dioxan-5-ols and suppressing [1,3]dioxolan-4-yl-methanols, potentially novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Effect on Sonolysis : Methanol affects the degradation of 1,4-dioxane via ultrasound irradiation, with variations in efficiency based on temperature (Son & Zoh, 2012).
Solvent Interactions : The hydrogen-bonded structure of ethanol is less affected by 1,4-dioxan in mixtures with methanol and other alcohols (Mirti, 1988).
Surface Tension Studies : The surface tensions of mixtures of 1,4-dioxane with methanol and other alcohols have been analyzed to determine molecular interactions (Calvo, Pintos, Amigo, & Bravo, 2002).
安全和危害
“(1,4-Dioxan-2-yl)methanol” is classified as a hazardous substance. It is highly flammable and may cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, wearing eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and grounding/bonding the container and receiving equipment .
属性
IUPAC Name |
1,4-dioxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347290 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxan-2-yl)methanol | |
CAS RN |
29908-11-0 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,4-dioxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



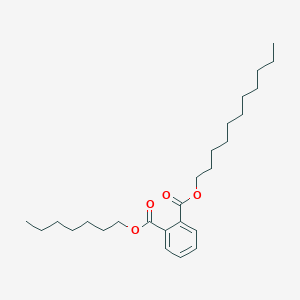
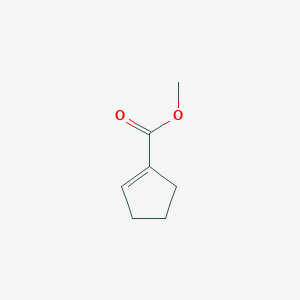
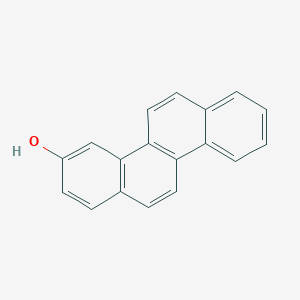
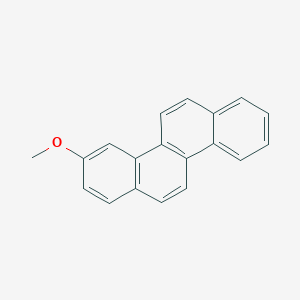
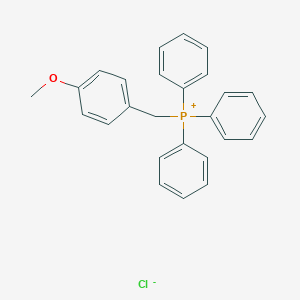
![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)


![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
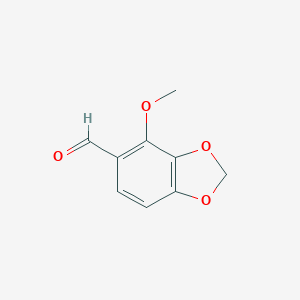
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)